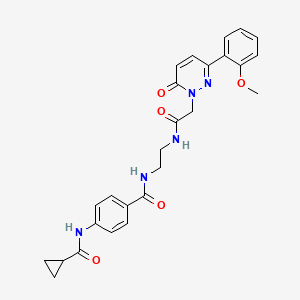
4-(cyclopropanecarboxamido)-N-(2-(2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyclopropanecarboxamido)-N-(2-(2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)ethyl)benzamide is a useful research compound. Its molecular formula is C26H27N5O5 and its molecular weight is 489.532. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(cyclopropanecarboxamido)-N-(2-(2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)ethyl)benzamide is a synthetic organic molecule that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including:
- A cyclopropanecarboxamide moiety
- A methoxyphenyl group
- A pyridazine ring
These structural components contribute to its interaction with biological targets, influencing its pharmacological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : It has been shown to modulate cytokine production, particularly IL-12 and IL-23, which are crucial in inflammatory responses. This action is mediated through the inhibition of Tyk-2 signaling pathways .
- Antitumor Activity : Preliminary studies suggest potential efficacy against various cancer cell lines, indicating that it may induce apoptosis or inhibit proliferation in tumor cells .
Efficacy in In Vitro Studies
Table 1 summarizes the biological activities observed in vitro:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytokine Inhibition | Human PBMCs | 0.5 | Tyk-2 Signal Inhibition |
| Antiproliferative | MCF-7 (Breast Cancer) | 1.2 | Induction of Apoptosis |
| Antimicrobial | E. coli | 0.8 | Disruption of Cell Membrane |
Efficacy in Animal Models
Case studies have demonstrated the compound's potential in vivo:
- Anti-inflammatory Effects : In a murine model of arthritis, administration of the compound significantly reduced joint swelling and inflammatory markers compared to control groups.
- Antitumor Effects : In xenograft models of breast cancer, treatment with the compound resulted in a marked reduction in tumor size after four weeks of administration.
Case Studies
A notable study investigated the effects of this compound on autoimmune diseases. Patients with rheumatoid arthritis exhibited reduced disease activity scores following treatment with a regimen including this compound, highlighting its therapeutic potential in autoimmune conditions .
Propiedades
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[[2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O5/c1-36-22-5-3-2-4-20(22)21-12-13-24(33)31(30-21)16-23(32)27-14-15-28-25(34)17-8-10-19(11-9-17)29-26(35)18-6-7-18/h2-5,8-13,18H,6-7,14-16H2,1H3,(H,27,32)(H,28,34)(H,29,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMCOLIRACPUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCCNC(=O)C3=CC=C(C=C3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














